molecular formula C6H4Cl2N2S B13286861 2,6-Dichloropyridine-3-carbothioamide

2,6-Dichloropyridine-3-carbothioamide

Cat. No.: B13286861
M. Wt: 207.08 g/mol
InChI Key: GZHHTHHWYAEPOT-UHFFFAOYSA-N
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Description

2,6-Dichloropyridine-3-carbothioamide is a chemical compound with the molecular formula C6H4Cl2N2S and a molecular weight of 207.08 g/mol It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carbothioamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloropyridine-3-carbothioamide can be synthesized through several methods. One common approach involves the chlorination of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, followed by purification steps to isolate the desired compound. The reaction conditions often include the use of chlorinating agents such as chlorine gas or phosphoryl chloride, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloropyridine-3-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, sulfonamides, and amines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2,6-dichloropyridine-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit essential enzymes in microbial cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,6-dichloropyridine-3-carbothioamide include:

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C6H4Cl2N2S

Molecular Weight

207.08 g/mol

IUPAC Name

2,6-dichloropyridine-3-carbothioamide

InChI

InChI=1S/C6H4Cl2N2S/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11)

InChI Key

GZHHTHHWYAEPOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(=S)N)Cl)Cl

Origin of Product

United States

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